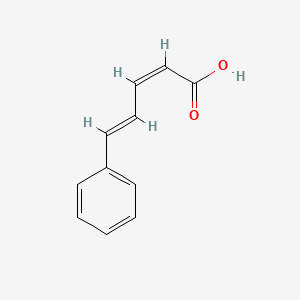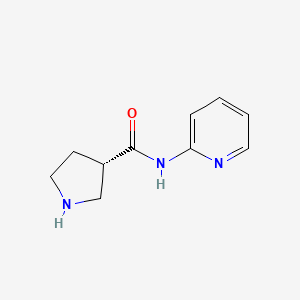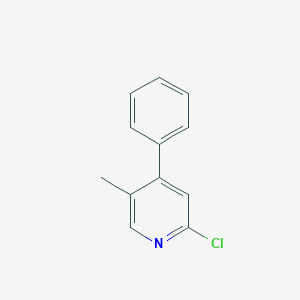
(E)-(2-Isopropylstyryl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-(2-Isopropylstyryl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a styryl moiety with an isopropyl substituent. This compound is of interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(E)-(2-Isopropylstyryl)boronic acid can be synthesized through various methods. One common approach involves the hydroboration of this compound with borane reagents, followed by oxidation to yield the boronic acid. Another method involves the palladium-catalyzed borylation of this compound using bis(pinacolato)diboron under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydroboration or borylation processes, optimized for high yield and purity. The choice of reagents and catalysts, as well as reaction conditions, are carefully controlled to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-(2-Isopropylstyryl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion to the corresponding alcohol or ketone.
Reduction: Formation of the corresponding alkane.
Substitution: Replacement of the boronic acid group with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents or nucleophiles.
Major Products Formed
Oxidation: (E)-(2-Isopropylstyryl)alcohol or (E)-(2-Isopropylstyryl)ketone.
Reduction: (E)-(2-Isopropylstyryl)alkane.
Substitution: Various substituted styryl derivatives.
Applications De Recherche Scientifique
(E)-(2-Isopropylstyryl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of advanced materials and polymers
Mécanisme D'action
The mechanism of action of (E)-(2-Isopropylstyryl)boronic acid in Suzuki-Miyaura cross-coupling involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination to form the desired carbon-carbon bond. The boronic acid group acts as a nucleophile, transferring its organic moiety to the palladium catalyst .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenylboronic acid
- Vinylboronic acid
- Allylboronic acid
Uniqueness
(E)-(2-Isopropylstyryl)boronic acid is unique due to its specific structural features, which impart distinct reactivity and selectivity in cross-coupling reactions. The presence of the isopropyl group enhances its stability and reactivity compared to other boronic acids .
Propriétés
Formule moléculaire |
C11H15BO2 |
|---|---|
Poids moléculaire |
190.05 g/mol |
Nom IUPAC |
[(E)-2-(2-propan-2-ylphenyl)ethenyl]boronic acid |
InChI |
InChI=1S/C11H15BO2/c1-9(2)11-6-4-3-5-10(11)7-8-12(13)14/h3-9,13-14H,1-2H3/b8-7+ |
Clé InChI |
HHBOHLNPPLULFZ-BQYQJAHWSA-N |
SMILES isomérique |
B(/C=C/C1=CC=CC=C1C(C)C)(O)O |
SMILES canonique |
B(C=CC1=CC=CC=C1C(C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 2-(5-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridin-1-yl)acetate](/img/structure/B12958744.png)


![2-Bromopyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B12958762.png)
![5-(1-Chloroethyl)furo[2,3-b]pyridine](/img/structure/B12958763.png)


![1H-Pyrazolo[3,4-b]pyridine-4-carboximidamide dihydrochloride](/img/structure/B12958789.png)




